molecular formula C25H23N3O2 B1684219 AEZS-112 CAS No. 1214741-69-1

AEZS-112

カタログ番号: B1684219
CAS番号: 1214741-69-1
分子量: 397.5 g/mol
InChIキー: YTECZQLINBWBIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

AEZS-112 は、次のようないくつかのタイプの化学反応を受けます。

生物活性

AEZS-112 is an orally active small molecule classified as a tubulin inhibitor, primarily investigated for its anti-tumor activity in various cancer types, particularly ovarian and endometrial cancers. This compound works by inhibiting the polymerization of tubulin, which is crucial for cell division, thereby inducing cytotoxic effects in cancer cells.

Tubulin Inhibition

This compound disrupts the normal function of tubulin, a protein that forms microtubules essential for mitosis. By preventing tubulin polymerization, this compound effectively halts the cell cycle, leading to cell death during mitosis. This mechanism is particularly advantageous as it operates independently of caspase pathways, suggesting a necrosis-like mode of cell death rather than apoptosis .

Cytotoxicity Profile

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity across multiple human cancer cell lines. The effective concentration (EC50) values indicate significant anti-tumor activity at low micromolar concentrations:

Cell Line EC50 (µM)
Ishikawa0.0312
HEC 1A0.125
SKOV 35.0
OAW 420.5
OvW 10.125
PA 10.0312

The cytotoxic effects were assessed using various methods including crystal violet staining and FACS analysis of DNA content, which confirmed the drug's efficacy in inducing cell death .

Clinical Trials

This compound has undergone several phases of clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors and lymphoma. A Phase 1 study reported promising results, indicating that this compound could be a viable treatment option for patients who have exhausted other therapies .

In Vitro Studies

Research has shown that this compound not only inhibits tumor growth but also alters the expression of specific hub genes and microRNAs associated with cancer progression. Notable genes affected include NOL6, ATF3, and TUBB, which play roles in cellular stress responses and apoptosis pathways .

Resistance Mechanisms

Interestingly, this compound's effectiveness was not diminished by the inhibition of caspases, suggesting that cancer cells may develop resistance through alternative pathways that do not rely on traditional apoptotic mechanisms. This characteristic makes this compound a potential candidate for combination therapies aimed at overcoming resistance in cancer treatment .

Potential Combinations

Given its unique mechanism of action, future research may focus on combining this compound with other therapeutic agents to enhance its efficacy and minimize resistance development. Investigating its use alongside immunotherapies or other targeted agents could provide insights into more effective treatment regimens for resistant cancer types.

In Vivo Studies

Further preclinical studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound in vivo. Understanding how this compound behaves within a living organism will be crucial for optimizing dosing strategies and improving therapeutic outcomes.

特性

CAS番号

1214741-69-1

分子式

C25H23N3O2

分子量

397.5 g/mol

IUPAC名

acridin-9-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H23N3O2/c1-30-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3

InChIキー

YTECZQLINBWBIQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

正規SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ZEN012;  ZEN 012;  ZEN-012;  AEZS112;  AEZS 112;  AEZS-112.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AEZS-112
Reactant of Route 2
Reactant of Route 2
AEZS-112
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
AEZS-112
Reactant of Route 4
Reactant of Route 4
AEZS-112
Reactant of Route 5
Reactant of Route 5
AEZS-112
Reactant of Route 6
Reactant of Route 6
AEZS-112

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。